molecular formula C7H7N3 B2566419 1H-indazol-4-amine CAS No. 41748-71-4

1H-indazol-4-amine

Cat. No.: B2566419
CAS No.: 41748-71-4
M. Wt: 133.154
InChI Key: MDELYEBAXHZXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazol-4-amine (C₇H₇N₃) is an indazole derivative featuring an amine group at the 4-position. Its molecular weight is 133.15 g/mol, with a predicted density of 1.367 g/cm³ and a melting point of 148–150°C . This compound is a key intermediate in medicinal chemistry, particularly in synthesizing anticancer agents due to its demonstrated antitumor activity . Its reactivity and structural simplicity make it a versatile scaffold for further functionalization. However, it is classified as harmful, requiring stringent safety protocols to mitigate risks of skin/eye irritation and respiratory distress .

Mechanism of Action

Target of Action

1H-indazol-4-amine, also known as 4-Amino-1H-indazole, is a compound that has been found to target several kinases. One of the primary targets of 4-Amino-1H-indazole is the leukocyte-specific protein tyrosine kinase (Lck) . Lck plays a critical role in signal transduction pathways that regulate cell growth, differentiation, activation, and transformation .

Mode of Action

The 4-Amino-1H-indazole interacts with its target, Lck, by binding at the ATP-binding site of the kinase . This inhibits the kinase’s activity, preventing it from catalyzing the transfer of the terminal phosphate group of ATP to its substrate. This inhibition disrupts the signaling cascade that the kinase is involved in, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of Lck by 4-Amino-1H-indazole affects several biochemical pathways. Lck is involved in the induction of protein tyrosine kinase (PTK) activity by the T-cell antigen receptor (TCR). This is essential for triggering the proliferation and differentiation of resting T cells into effector T cells . By inhibiting Lck, 4-Amino-1H-indazole disrupts this process, potentially affecting immune responses.

Result of Action

The molecular and cellular effects of 4-Amino-1H-indazole’s action primarily involve the inhibition of cell growth. For instance, one derivative of 4-Amino-1H-indazole was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Biochemical Analysis

Biochemical Properties

Indazole derivatives, which include 4-Amino-1H-indazole, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Some indazole derivatives have shown potent anti-proliferative activity in human colorectal cancer cells . This suggests that 4-Amino-1H-indazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that indazole derivatives can inhibit the protein expression of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the kynurenine pathway . This suggests that 4-Amino-1H-indazole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that indazole derivatives can exhibit changes in their effects over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that indazole derivatives can exhibit different effects at different dosages .

Metabolic Pathways

It is known that indazole derivatives can suppress the immune system via the kynurenine pathway .

Transport and Distribution

It is known that indazole derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that indazole derivatives can be localized in various subcellular compartments .

Biological Activity

1H-indazol-4-amine, also known as 4-amino-1H-indazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C7H7N3
  • Molecular Weight : 133.154 g/mol
  • Purity : Typically ≥95% .

This compound primarily targets the leukocyte-specific protein tyrosine kinase (Lck), which plays a crucial role in T-cell activation. The compound binds to the ATP-binding site of Lck, inhibiting its activity and consequently affecting various biochemical pathways involved in immune responses. This inhibition is essential for modulating T-cell proliferation and differentiation .

Inhibitory Activity Against Kinases

Research indicates that derivatives of this compound exhibit potent inhibitory activity against Lck and other kinases. For example, N-4-pyrimidinyl derivatives show significant potential as immunosuppressive agents, making them candidates for treating autoimmune diseases and preventing organ transplant rejection .

Anticancer Activity

This compound derivatives have been evaluated for their anticancer properties. A study demonstrated that certain derivatives possess substantial inhibitory effects on cancer cell lines, with IC50 values ranging from 2.9 to 59.0 μM. Notably, one compound exhibited an IC50 of 14.3 μM against HCT116 colorectal cancer cells while showing minimal cytotoxicity towards normal cells .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through modulation of the Bcl-2 family proteins and the p53/MDM2 pathway .

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substituents. For instance:

Substituent Activity IC50 (μM)
2-methyl-5-hydroxyanilinePotent Lck inhibitorNot specified
N-(4-fluorobenzyl)Anti-proliferative in HCT11614.3
Nitro-aryl at C-4Beneficial for TDO inhibitionNanomolar range

These findings suggest that specific modifications at positions 4 and 6 of the indazole scaffold significantly influence the compound's inhibitory potency and selectivity against various targets .

Case Studies and Research Findings

  • Inhibition of Lck : A study highlighted the development of N-4-pyrimidinyl derivatives that effectively inhibit Lck, demonstrating improved pharmacokinetic properties compared to earlier compounds .
  • Antitumor Activity : Another investigation into indazole derivatives revealed that specific compounds could induce apoptosis in K562 leukemia cells in a dose-dependent manner, showcasing their potential as anticancer agents .
  • Cannabinoid Receptor Interaction : Some studies suggest that certain indazole derivatives may act as cannabinoid receptor agonists, providing therapeutic avenues for pain management and anxiety disorders .

Scientific Research Applications

Pharmacological Applications

1. Cancer Treatment

1H-indazol-4-amine derivatives have been investigated for their efficacy as inhibitors of specific kinases associated with cancer. A notable example is AKE-72, which has shown potent inhibitory activity against the BCR-ABL protein, particularly in chronic myeloid leukemia (CML) cases resistant to imatinib. The compound demonstrated IC50 values of less than 0.5 nM against the wild-type BCR-ABL and 9 nM against the T315I mutant, indicating its potential as a treatment option for resistant CML patients .

2. Immune Modulation

Another significant application of this compound is in the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune tolerance and various neurological disorders. IDO inhibitors derived from this compound are being explored for their therapeutic potential in conditions such as depression and Alzheimer's disease. This application is particularly relevant given the enzyme's role in modulating immune responses and its association with neuroinflammatory processes .

Case Study 1: AKE-72 in Chronic Myeloid Leukemia

  • Objective : To evaluate the anti-leukemic activity of AKE-72.
  • Method : In vitro assays using K-562 cell lines.
  • Results : AKE-72 exhibited a growth inhibition (GI50) of less than 10 nM and a total growth inhibition (TGI) at 154 nM, demonstrating significant anti-leukemic properties.

Case Study 2: IDO Inhibition and Neurological Disorders

  • Objective : To assess the effects of this compound derivatives on IDO activity.
  • Method : Pharmacological studies focusing on neuroinflammatory models.
  • Results : Compounds demonstrated a reduction in IDO activity, suggesting a potential therapeutic pathway for treating depression and Alzheimer's disease by modulating immune responses within the nervous system .

Table 1: Inhibitory Potency of AKE-72 Against BCR-ABL Mutants

CompoundTarget MutantIC50 (nM)
AKE-72BCR-ABL WT<0.5
AKE-72BCR-ABL T315I9

Table 2: Effects of IDO Inhibition on Neuroinflammatory Markers

CompoundConditionEffect on IDO Activity
This compoundDepression ModelSignificant Reduction
This compoundAlzheimer's Disease ModelModerate Reduction

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-indazol-4-amine derivatives, and what are the critical reaction parameters?

The synthesis of this compound derivatives typically involves condensation reactions or substitution strategies. For example, methyl-substituted variants like 1-methyl-1H-indazol-4-amine (CAS 77894-69-0) are synthesized via nucleophilic substitution or catalytic methylation. Key parameters include:

  • Catalyst selection : Palladium or copper catalysts for cross-coupling reactions.
  • Reaction temperature : Controlled heating (80–120°C) to avoid decomposition.
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol mixtures) .

Q. How can researchers characterize this compound derivatives using spectroscopic methods?

  • NMR : Distinct peaks for aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 3.0–5.0 ppm). Methyl groups in substituted derivatives appear as singlets near δ 2.5 ppm.
  • IR spectroscopy : N-H stretches (3200–3400 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks matching calculated masses (e.g., m/z 216.24 for C₁₁H₁₂N₄O derivatives) .

Q. What solubility properties are observed for brominated this compound derivatives, and how should stock solutions be prepared?

6-Bromo-1H-indazol-4-amine (CAS 885518-50-3) exhibits limited aqueous solubility but dissolves in DMSO (10 mM stock solutions). Preparation guidelines:

Concentration (mM)Volume (mL) per 1 mg
14.72
100.47
  • Storage : 2–8°C in light-protected vials to prevent degradation .

Advanced Research Questions

Q. How can SHELX software be applied in the crystallographic analysis of this compound derivatives?

SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures:

  • Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) to resolve amine group positions.
  • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.
  • Validation : Check R-factors (<5%) and residual electron density maps. SHELX is robust for small-molecule refinement but requires manual adjustment for disordered substituents .

Q. How should researchers address contradictions in reported physicochemical data for this compound derivatives?

Contradictions (e.g., conflicting solubility or melting points) require:

  • Cross-validation : Compare multiple techniques (e.g., HPLC purity assays vs. NMR integration).
  • Batch analysis : Verify lot-specific variations using COA (Certificate of Analysis) data.
  • Peer review : Replicate experiments across independent labs to isolate methodological biases .

Q. What methodological considerations are crucial for in vivo studies involving this compound-based inhibitors?

For compounds like TDO-IN-1 (a this compound derivative):

  • Formulation : Use biocompatible solvents (e.g., 10% DMSO in saline) to enhance bioavailability.
  • Dosing : Optimize based on pharmacokinetic profiles (e.g., half-life, clearance rates).
  • Metabolic stability : Monitor hepatic metabolism via LC-MS to identify active metabolites .

Q. How can computational docking studies inform the design of this compound derivatives with enhanced biological activity?

  • Target selection : Dock derivatives against receptors (e.g., kinase ATP-binding sites) using AutoDock Vina.
  • Scoring functions : Prioritize compounds with strong hydrogen-bond interactions (ΔG < −8 kcal/mol).
  • Validation : Compare docking poses with crystallographic data (e.g., PDB entries) to refine force fields .

Q. Notes

  • Methodological Focus : Answers emphasize experimental design, validation, and analytical workflows over theoretical definitions.
  • Contradiction Management : Cross-referencing and replication are prioritized to resolve conflicting data .

Comparison with Similar Compounds

Structural and Functional Modifications

The pharmacological and physicochemical properties of 1H-indazol-4-amine derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related indazole and benzimidazole analogs:

Table 1: Key Properties of this compound and Derivatives

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Applications Notable Properties
This compound C₇H₇N₃ 133.15 None Anticancer intermediates High reactivity; harmful
6-Bromo-1H-indazol-4-amine C₇H₆BrN₃ 212.06 Bromine at C6 Antitumor, anti-inflammatory agents Enhanced electrophilicity for substitution reactions
1-Methyl-1H-indazol-4-amine C₈H₉N₃ 147.18 Methyl at N1 Drug intermediates Improved metabolic stability
1-(Propan-2-yl)-1H-indazol-4-amine C₁₀H₁₃N₃ 175.23 Isopropyl at N1 Research chemicals Increased lipophilicity
This compound,N-(4,5-dihydro-2-oxazolyl)-1-methyl C₁₁H₁₂N₄O 216.24 Oxazoline at C4, methyl at N1 Specialized drug design Enhanced hydrogen-bonding capacity

Structure-Activity Relationships (SAR)

  • N1 Substitutions : Methyl or isopropyl groups at N1 (e.g., 1-methyl-1H-indazol-4-amine) increase steric hindrance, which may reduce metabolic degradation and improve oral bioavailability .
  • Heterocyclic Additions : Derivatives like this compound,N-(4,5-dihydro-2-oxazolyl)-1-methyl incorporate oxazoline rings, introducing hydrogen-bonding sites that could improve target specificity .

Properties

IUPAC Name

1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDELYEBAXHZXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902773
Record name NoName_3327
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-1H-indazole (760 mg, 4.68 mmol), palladium on charcoal (10%, cat.) and ethanol (30 mL) was stirred under a balloon of hydrogen for 4 hours. The reaction mixture was then filtered through celite, and the solvent removed in vacuo to yield 1H-indazol-4-ylamine (68) (631 mg, 100%).
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-nitro-1H-indazole (200 g, 1.22 moles) and 10% palladium on carbon (20.0 g,) in EtOH (3000 ml) was hydrogenated at ambient temperature (reaction was exothermic and temperature increased to 50° C.). After completion of reaction, the catalyst was removed by filtration. The solvent was evaporated under vacuum at below 80° C. and cooled to room temperature and n-hexane (1000 ml) was added to the residue and stirred for 30 min. Isolated solid was filtered and washed with n-hexane (200 ml). Product was dried under vacuum at 70-80° C. for 10-12 h to give 4-amino-1H-indazole as a brown solid (114 g, 70%), m. p.: 136-143° C. 1H NMR (200 MHz, CDCl3) δ 12 (br, 1H), 8.0 (s, 1H), 7.1-7.0 (dd, 2H), 6.5 (d, 1H), 3.9 (m, 2H). ESMS m/z 134 (M+1). Purity: 90-95% (HPLC)
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Nitro-1H-indazole (1.63 g, 10 mmol) in ethanol (100 mL) was treated with BiCl3 (3.46 g, 11 mmol) followed by a portionwise addition of NaBH4. The reaction mixture was stirred at ambient temperature for 20 minutes and filtered through Celite. The filtrate was evaporated under reduced pressure and the residue was partitioned between ethyl acetate/dilute NaHCO3 solution. The organic layer was dried over MgSO4, filtered, and the filtrate concentrated under reduced pressure to provide the title compound as a tan solid (1.0 g). 1H NMR (300 MHz, DMSO-d6) δ 5.64 (s, 2H), 6.1 (d, 1H), 6.6 (d, 1H), 6.98 (t, 1H), 8.03 (s, 1H), 12.6 (s, 1H).
Quantity
1.63 g
Type
reactant
Reaction Step One
[Compound]
Name
BiCl3
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.